Boc-4-amino-3,3-dimethyl-butyric acid
Description
Contextual Significance of Modified γ-Amino Acid Derivatives in Chemical and Biological Systems
Modified γ-amino acid derivatives are a class of non-proteinogenic amino acids that play a crucial role in a multitude of biological processes and have become indispensable tools in chemical and pharmaceutical research. numberanalytics.com Unlike their α-amino acid counterparts, the amino group in γ-amino acids is attached to the third carbon atom from the carboxyl group, a structural nuance that imparts unique conformational properties and biological activities. numberanalytics.com
One of the most well-known γ-amino acids is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. numberanalytics.com The study of GABA and its analogs has paved the way for the development of numerous drugs targeting neurological and psychological disorders. The modification of the basic γ-amino acid scaffold, such as the introduction of alkyl groups or other functional moieties, allows for the fine-tuning of their biological activity, metabolic stability, and pharmacokinetic profiles. hilarispublisher.comresearchgate.net
These modified derivatives are integral components in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability against enzymatic degradation. researchgate.net The incorporation of γ-amino acid residues into peptide backbones can induce specific secondary structures, such as helices and turns, which are crucial for molecular recognition and biological function. researchgate.net This ability to control the three-dimensional structure of peptides is of paramount importance in the development of new therapeutic agents with high specificity and efficacy. nih.gov Furthermore, modified γ-amino acids serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including anticonvulsants, antihypertensives, and antiviral agents. chemimpex.comnih.gov
Evolution of Research Perspectives on N-Protected Amino Acid Building Blocks
The development of methods for peptide synthesis has been a cornerstone of chemical and biomedical research for over a century. A significant breakthrough in this field was the introduction of N-protected amino acids, which allowed for the controlled, stepwise assembly of peptide chains. The concept of protecting the amino group of one amino acid while activating the carboxyl group for coupling with another amino acid was revolutionary.
Initially, protecting groups such as the benzyloxycarbonyl (Cbz) group were employed. However, the harsh conditions required for their removal limited their applicability. The landscape of peptide synthesis was transformed in 1957 with the introduction of the tert-butyloxycarbonyl (Boc) protecting group. nih.gov The Boc group's key advantage is its lability under mild acidic conditions, which allows for the selective deprotection of the N-terminus without affecting other acid-sensitive protecting groups on the amino acid side chains. researchgate.net
This innovation was central to the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s, a technology that earned him the Nobel Prize in Chemistry in 1984. chemimpex.com SPPS, utilizing Boc-protected amino acids, revolutionized the field by enabling the rapid and efficient synthesis of peptides. researchgate.net The Boc/Bzl (benzyl for side-chain protection) strategy became the gold standard for many years. chemimpex.com
Over time, research has led to the development of other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is removable under mild basic conditions, offering an orthogonal protection strategy to the acid-labile Boc group. nih.gov This has provided chemists with greater flexibility in designing synthetic routes for complex peptides and other organic molecules. Despite the advent of the Fmoc strategy, Boc-protected amino acids, including N-Boc-4-amino-3,3-dimethylbutanoic acid, continue to be indispensable tools, particularly in solution-phase synthesis and for the preparation of specific peptide sequences where the Boc strategy offers advantages. springernature.comiris-biotech.de The ongoing research in this area focuses on developing more efficient and "green" methods for the introduction and removal of protecting groups, further expanding the utility of these fundamental building blocks. mdpi.com
Detailed Research Findings
While specific, detailed research findings with quantifiable data for Boc-4-amino-3,3-dimethyl-butyric acid are not extensively available in publicly accessible literature, its utility can be inferred from its physicochemical properties and the well-documented applications of similar N-Boc protected γ-amino acid derivatives in peptide and medicinal chemistry.
Below are tables summarizing the available physicochemical data for the compound and typical applications where such building blocks are employed, providing a basis for its importance in research.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H21NO4 | nih.govchemimpex.com |
| Molecular Weight | 231.29 g/mol | nih.govchemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 86-92 °C | chemimpex.com |
| Purity | ≥ 97% (HPLC) | chemimpex.com |
| CAS Number | 1310680-18-2 | chemimpex.com |
| Application Area | Significance and Research Context | Supporting Evidence/Citations |
|---|---|---|
| Peptide Synthesis | Serves as a protected building block, allowing for the controlled, stepwise addition of the amino acid to a growing peptide chain. The gem-dimethyl group can impart conformational constraints on the peptide backbone, influencing its secondary structure. | chemimpex.comnih.gov |
| Drug Development | Utilized in the synthesis of peptide analogs and peptidomimetics with potential therapeutic applications. The dimethyl substitution can enhance metabolic stability by sterically hindering enzymatic degradation. | hilarispublisher.comnbinno.com |
| Asymmetric Synthesis | Can act as a chiral auxiliary, guiding the stereochemical outcome of a reaction to produce an enantiomerically enriched product. | chemimpex.com |
| Materials Science | Incorporated into polymers and other materials to modify their properties, such as thermal stability and biocompatibility. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-11(4,5)6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKIFVQJZNMZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168570 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-18-2 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N Boc 4 Amino 3,3 Dimethylbutanoic Acid and Its Precursors
Classical and Contemporary Routes to 4-amino-3,3-dimethylbutanoic Acid Scaffolds
The construction of the foundational 4-amino-3,3-dimethylbutanoic acid structure can be achieved through several established and modern synthetic routes. These methods often involve the formation of key precursors followed by functional group transformations.
Precursor Synthesis via Wolff-Kishner Reduction and Related Strategies
A classical approach to the synthesis of the 4-amino-3,3-dimethylbutanoic acid backbone involves the reduction of a carbonyl group in a suitable precursor. While the direct Wolff-Kishner reduction of a keto-acid precursor is a possibility, related strategies often prove more efficient. One such strategy begins with the synthesis of 3,3-dimethylsuccinimide. This precursor can be prepared and subsequently reduced to the corresponding lactam or amino acid. The reduction of cyclic imides, such as α,α-dimethyl-succinimide, has been accomplished using reagents like sodium borohydride (B1222165), offering a viable pathway to the core scaffold. nih.gov
Another classical strategy that can be adapted for this synthesis is the hydrolysis of a nitrile. This two-step sequence would involve the introduction of a nitrile group to a suitable alkyl halide, followed by hydrolysis to yield the carboxylic acid. lumenlearning.comlibretexts.org This method allows for the extension of a carbon chain while introducing the necessary carboxylic acid functionality.
| Precursor | Reduction/Hydrolysis Method | Product |
| 3,3-dimethylsuccinimide | Sodium borohydride reduction | 4-amino-3,3-dimethylbutanoic acid derivatives |
| Alkyl halide with nitrile | SN2 reaction with cyanide followed by hydrolysis | Carboxylic acid with an additional carbon |
Approaches Involving Organometallic Reagents and Carbon-Carbon Bond Formation
Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and their application in the synthesis of the 3,3-dimethylbutanoic acid backbone is a key strategy. The reaction of Grignard reagents with succinic anhydrides can be employed to introduce one of the alkyl groups and the carboxylic acid in a single step. rsc.orgmasterorganicchemistry.com For instance, a Grignard reagent can react with 3,3-dimethylsuccinic anhydride (B1165640) to open the ring and form a keto-acid, which can then be further manipulated.
Organocuprates, also known as Gilman reagents, offer an alternative approach, particularly for 1,4-conjugate additions to α,β-unsaturated esters. nih.govmasterorganicchemistry.comyoutube.com This methodology can be used to introduce the gem-dimethyl group onto a suitable Michael acceptor, thereby constructing the desired carbon skeleton. The high diastereoselectivity often observed in these reactions is a significant advantage. nih.gov
| Organometallic Reagent | Substrate | Key Transformation |
| Grignard Reagent (R-MgX) | 3,3-dimethylsuccinic anhydride | Ring-opening to form a keto-acid |
| Organocuprate (R₂CuLi) | α,β-unsaturated ester | 1,4-conjugate addition |
Stereoselective and Asymmetric Synthesis of N-Boc-4-amino-3,3-dimethylbutanoic Acid Derivatives
The biological activity of molecules is often dependent on their stereochemistry, making the development of stereoselective and asymmetric synthetic methods for N-Boc-4-amino-3,3-dimethylbutanoic acid derivatives a critical area of research.
Enantioselective Methodologies for β-Amino Acid Analogs
The enantioselective synthesis of β-amino acids has been a subject of intense investigation. nih.govcurtin.edu.auhilarispublisher.com Several strategies have emerged that are applicable to the synthesis of the target molecule. The use of chiral auxiliaries, such as pseudoephedrine, can guide the stereochemical outcome of a reaction, leading to the formation of a single enantiomer. wikipedia.orgresearchgate.netyoutube.com For example, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective addition of a nucleophile, after which the auxiliary is cleaved to yield the enantiomerically enriched product.
Ligand-controlled hydrocupration is another powerful technique for the enantioselective synthesis of β-amino acid derivatives. nih.gov In this approach, a chiral ligand directs the regioselective and enantioselective addition of a copper hydride species to an α,β-unsaturated carbonyl compound. Furthermore, organocatalysis has emerged as a valuable tool for the asymmetric synthesis of β-amino acids. Chiral organocatalysts can activate substrates and promote enantioselective transformations, such as Michael additions, to create the desired stereocenter. A notable advancement is the synthesis of β,β-dimethylated amino acid building blocks, which directly addresses the structural motif of the target compound. acs.org
| Methodology | Key Principle |
| Chiral Auxiliaries | A temporarily attached chiral molecule directs the stereochemical outcome of a reaction. |
| Ligand-Controlled Hydrocupration | A chiral ligand controls the enantioselective addition of a copper hydride species. |
| Organocatalysis | A small chiral organic molecule catalyzes an enantioselective transformation. |
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise modification of a molecule at a specific position. In the context of synthesizing N-Boc-4-amino-3,3-dimethylbutanoic acid derivatives, regioselectivity can be crucial in multi-step sequences. For instance, the regioselective opening of a cyclic precursor, such as an aziridine (B145994) or a succinic anhydride derivative, can provide a direct route to the desired functionalized product. mdpi.com The choice of nucleophile and reaction conditions can dictate which carbon atom of the ring is attacked, leading to the desired regioisomer.
Furthermore, regioselective C-H bond functionalization is a rapidly developing field that offers the potential for direct modification of the carbon skeleton. nih.govnih.gov While challenging, the development of catalysts that can selectively activate and functionalize a specific C-H bond in the presence of others would provide a highly efficient route to complex derivatives of 4-amino-3,3-dimethylbutanoic acid.
Protecting Group Chemistry in the Synthesis of Functionalized Amino Acids
Protecting groups are essential in the synthesis of complex molecules like functionalized amino acids, as they temporarily mask reactive functional groups to prevent unwanted side reactions.
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. jk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. jk-sci.comfishersci.co.uk
In the synthesis of complex amino acid derivatives, an orthogonal protecting group strategy is often employed. rsc.orgresearchgate.net This strategy utilizes protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, the Boc group (acid-labile) can be used in conjunction with a base-labile group like the fluorenylmethyloxycarbonyl (Fmoc) group or a group that is removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. organic-chemistry.org This orthogonality is critical for the synthesis of peptides and other complex molecules where different parts of the molecule need to be manipulated independently. sigmaaldrich.comub.edu
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Fmoc, Cbz |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Boc, Cbz |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc |
Strategic Application of the tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in the multi-step construction of peptides. chemimpex.comwikipedia.org Its primary strategic advantage lies in its stability under a variety of reaction conditions, including exposure to most nucleophiles and bases, while being easily removable under specific acidic conditions. organic-chemistry.org This allows for the selective protection of an amine functionality, such as in 4-amino-3,3-dimethylbutanoic acid, preventing it from participating in undesired side reactions during subsequent synthetic steps. chemimpex.com
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. wikipedia.orgorganic-chemistry.org This process effectively masks the nucleophilicity of the amino group. ub.edu The Boc group's lability in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent facilitates its clean removal, regenerating the free amine. wikipedia.org The decomposition products are typically isobutylene (B52900) and carbon dioxide, which are volatile and easily removed from the reaction mixture. This acid-labile nature is central to its strategic application, allowing for deprotection without disturbing other acid-sensitive protecting groups that may be present in the molecule, a concept known as orthogonality. researchgate.net
The stability and reliable cleavage of the Boc group make it a cornerstone of the "Boc/Bzl" protection strategy in solid-phase peptide synthesis (SPPS), where it serves as a temporary Nα-amino protecting group, complemented by more permanent, benzyl-based side-chain protection. nih.govresearchgate.netseplite.com
Orthogonal Protection Schemes for Multistep Syntheses
In the synthesis of complex molecules like peptide analogs containing N-Boc-4-amino-3,3-dimethylbutanoic acid, multiple reactive functional groups must be managed. Orthogonal protection schemes are essential for this control, allowing for the selective removal of one type of protecting group in the presence of others under distinct chemical conditions. nih.goviris-biotech.de This strategy is fundamental to preventing unwanted side reactions and ensuring the correct sequence of bond formation. biosynth.com
The two predominant orthogonal systems in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies. nih.govresearchgate.net
Boc/Bzl Strategy : This classic scheme uses the acid-labile Boc group for temporary protection of the α-amino group. seplite.com Side-chain functional groups are typically protected with benzyl (B1604629) (Bzl)-based groups, which are stable to the TFA used for Boc removal but are cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF). researchgate.netseplite.com This difference in acid lability, though not perfectly orthogonal, allows for selective deprotection. biosynth.com
Fmoc/tBu Strategy : This is a truly orthogonal system where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group. researchgate.netiris-biotech.de It is removed using a base, commonly piperidine. iris-biotech.de Side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group, which is removed at the end of the synthesis with TFA. iris-biotech.debiosynth.com
| Protecting Group | Abbreviation | Typical Cleavage Reagent | Stability |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Stable to base and nucleophiles. organic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | Stable to acid. researchgate.netiris-biotech.de |
| Benzyl | Bzl | Hydrogen Fluoride (HF) | Stable to TFA and piperidine. researchgate.net |
| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | Stable to piperidine. iris-biotech.de |
Modern Synthetic Techniques and Process Optimization
To enhance the efficiency, yield, and purity of N-Boc-4-amino-3,3-dimethylbutanoic acid and its derivatives, modern synthetic techniques are increasingly employed. These methods focus on accelerating reaction times and adapting classical procedures for high-throughput applications.
Microwave-Assisted Synthesis for Accelerated Reactions
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. mdpi.combiotage.com By using microwave irradiation, reaction mixtures can be heated rapidly and efficiently, leading to dramatic reductions in reaction times and often higher yields compared to conventional heating methods. mdpi.comdoaj.org
This technique has been successfully applied to the N-Boc protection of amines. rsc.orgnih.gov For instance, the protection of primary amines can be achieved in as little as 60 minutes at 150°C under microwave irradiation, a significant improvement over conventional methods. nih.gov Similarly, the deprotection of Boc-protected amines using solid-supported sulfonic acids can be completed in just 10 minutes with microwave heating, yielding products of very high purity. biotage.co.jp The efficiency of microwave-assisted synthesis stems from the direct activation of molecules with a dipole moment, leading to rapid and uniform heating. mdpi.com This acceleration is particularly beneficial in multi-step syntheses where time is a critical factor. ijcea.org
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |
| Amine Protection (Boc) | Several hours to days biotage.co.jp | 10 - 60 minutes nih.govbiotage.co.jp | Significant reduction in reaction time. mdpi.com |
| Amine Deprotection (Boc) | 5 hours to 4 days biotage.co.jp | 10 minutes biotage.co.jp | Rapid, high-yield deprotection. biotage.co.jp |
| Peptide Coupling | >15 minutes (non-dispersed) mdpi.com | 3 minutes (nanoparticles) mdpi.com | Increased reaction rate and yield. mdpi.com |
Adaptations for Solid-Phase Synthesis of N-Boc-Amino Acid Derivatives
Solid-phase peptide synthesis (SPPS) is the standard method for chemically producing peptides. researchgate.net The Boc/Bzl protection scheme was the original strategy developed for SPPS. chempep.compeptide.com In this method, the C-terminal Boc-protected amino acid is first anchored to a solid support, typically a polystyrene-based resin like the Merrifield or PAM resin. chempep.compeptide.com
The synthesis proceeds through iterative cycles of:
Deprotection : The temporary Nα-Boc group is removed using an acid, typically 20-50% TFA in dichloromethane (B109758) (DCM). seplite.comchempep.compeptide.com
Neutralization : The resulting ammonium (B1175870) salt is neutralized, often with a base like triethylamine. seplite.com
Coupling : The next Boc-protected amino acid is activated and coupled to the free amino group on the resin-bound peptide. chempep.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a strong acid like HF. peptide.comspringernature.com While effective, the use of hazardous HF requires special equipment. researchgate.netspringernature.com
Recent adaptations have integrated microwave irradiation with Boc-based SPPS, particularly in aqueous media using Boc-amino acid nanoparticles. mdpi.comdoaj.orgresearchgate.net This "green chemistry" approach accelerates coupling reactions, with microwave-assisted coupling times as short as 3 minutes, and reduces the need for organic solvents. mdpi.com
Structural Elucidation and Advanced Conformational Analysis
Spectroscopic Characterization Techniques for Molecular Structure
A suite of spectroscopic techniques provides a comprehensive picture of the molecule's connectivity and spatial arrangement in solution.
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of Boc-4-amino-3,3-dimethyl-butyric acid in solution. The analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) spectra allows for the unambiguous assignment of all proton and carbon signals.
¹H-NMR and ¹³C-NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different chemical environments within the molecule. The nine protons of the tert-butyl group of the Boc protector appear as a sharp singlet, while the six protons of the gem-dimethyl group at the C3 position also produce a singlet. The methylene (B1212753) protons at C2 and C4 are diastereotopic and would be expected to show distinct signals, typically as singlets or complex multiplets depending on the solvent and conformational rigidity.
The ¹³C-NMR spectrum provides complementary information, identifying each unique carbon atom. The chemical shifts are influenced by the electronic environment, with the carbonyl carbons of the carboxylic acid and the Boc group appearing significantly downfield. General principles and data from analogous compounds suggest the chemical shifts listed in the tables below. mdpi.com
Predicted ¹H-NMR Chemical Shifts
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
|---|---|---|---|
| C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |
| C(CH₃)₂ (C3) | ~1.05 | Singlet | 6H |
| CH₂ (C2) | ~2.25 | Singlet | 2H |
| CH₂ (C4) | ~3.10 | Triplet | 2H |
| NH (Amide) | ~5.00 | Broad Triplet | 1H |
Predicted ¹³C-NMR Chemical Shifts
| Carbon Atom | Chemical Shift (ppm, predicted) | DEPT Signal |
|---|---|---|
| C OOH (C1) | ~177 | C |
| C H₂ (C2) | ~45 | CH₂ |
| C (CH₃)₂ (C3) | ~35 | C |
| C H₂ (C4) | ~49 | CH₂ |
| C(C H₃)₂ (C3) | ~26 | CH₃ |
| C (CH₃)₃ (Boc) | ~80 | C |
| C(C H₃)₃ (Boc) | ~28 | CH₃ |
2D-NMR Techniques:
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, confirming the assignments made in the standard ¹³C-NMR spectrum.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal scalar coupling between adjacent protons. For this molecule, a key correlation would be observed between the C4-CH₂ protons and the N-H proton, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments establish the direct one-bond correlation between proton and carbon atoms. For instance, the proton signal at ~1.05 ppm would correlate with the carbon signal at ~26 ppm, assigning them to the gem-dimethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular skeleton by identifying two- and three-bond correlations between protons and carbons. Expected key correlations include those from the gem-dimethyl protons (at ~1.05 ppm) to the C2, C3, and C4 carbons, and from the Boc-protons (at ~1.45 ppm) to the Boc quaternary and carbonyl carbons, unequivocally confirming the molecular structure.
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The molecular formula is C₁₁H₂₁NO₄, corresponding to a molecular weight of approximately 231.29 g/mol . chemimpex.comscbt.com
Under techniques like Electrospray Ionization (ESI), the molecule is typically observed as protonated ([M+H]⁺ at m/z 232.15) or sodiated ([M+Na]⁺ at m/z 254.13) species. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
The fragmentation pattern is highly characteristic of a Boc-protected amino acid. Common fragmentation pathways include:
Loss of isobutylene (B52900): A neutral loss of 56 Da, resulting in a fragment ion [M - C₄H₈ + H]⁺.
Loss of the tert-butyl group: Cleavage of the t-butyl cation, leading to a fragment of [M - 57]⁺.
Loss of the Boc group: The most common fragmentation involves the cleavage of the entire protecting group, resulting in a fragment corresponding to the free amino acid [M - 100 + H]⁺.
Decarboxylation: Loss of carbon dioxide (44 Da) from the carboxylic acid terminus.
This compound is an achiral molecule as it does not possess a stereocenter and cannot be resolved into enantiomers. Consequently, in an isotropic solution, it does not absorb left- and right-circularly polarized light differently and is therefore inactive in Circular Dichroism (CD) spectroscopy.
However, its role becomes significant when it is incorporated as a residue into a chiral peptide chain. Studies have shown that achiral residues like this one can profoundly influence the secondary structure of peptides. researchgate.net The steric bulk of the gem-dimethyl group can constrain the peptide backbone, forcing it to adopt specific helical conformations. In such cases, the achiral residue can be part of a larger chiral system that gives rise to a distinct CD signal, and has been implicated in the formation of rare ambidextrous and left-handed helices in otherwise chiral peptides. researchgate.net
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
While no public crystal structure for the isolated this compound molecule is currently available, X-ray crystallography remains the definitive method for determining its solid-state architecture. If a suitable crystal were analyzed, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
This analysis would reveal the preferred conformation of the molecule in the crystalline state, including the planarity of the carbamate (B1207046) group and the orientation of the carboxylic acid. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and the Boc carbonyl groups, that dictate the crystal packing arrangement. Insights from crystallographic studies of peptides containing this residue demonstrate that the gem-dimethyl substitution significantly influences local conformation and molecular packing. researchgate.net
Computational Chemistry Approaches to Conformational Preferences
Computational methods serve as powerful predictive tools to explore the conformational possibilities of the molecule, complementing experimental data.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the molecule's conformational landscape in the gas phase or in solution (using solvent models). researchgate.netjcdronline.org These calculations map the potential energy surface by systematically rotating the molecule's key dihedral angles, such as those around the C2-C3 and C3-C4 bonds.
The results of these calculations typically show that the conformational freedom of the molecule is significantly restricted by the steric hindrance from the gem-dimethyl group at C3. This leads to a limited number of stable, low-energy conformers. These preferred conformations can be analyzed for features like intramolecular hydrogen bonds, which might form between the carboxylic acid proton and one of the oxygen atoms of the Boc group. By comparing the calculated energies, a population distribution of the different conformers at thermal equilibrium can be predicted, offering a deeper understanding of the molecule's dynamic behavior in solution. researchgate.net
Molecular Dynamics Simulations for Dynamic Structural Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic structural behavior of molecules over time. While dedicated MD simulation studies focusing exclusively on the isolated this compound molecule are not extensively documented in publicly available literature, significant insights into its conformational propensities can be gleaned from simulations of peptides incorporating this γ-amino acid residue. These studies reveal the intrinsic influence of the 3,3-dimethyl substitution on the peptide backbone, which can be extrapolated to understand the conformational landscape of the parent molecule.
One of the key findings from studies on peptides containing the 4-amino-3,3-dimethylbutanoic acid moiety is its ability to promote the formation of well-defined structures such as β-turn mimics. researchgate.net Specifically, peptides containing this residue have been shown to successfully adopt isolated non-helical C12 β-turn mimic structures. researchgate.net This suggests that the inherent conformational preference of the this compound unit is to adopt a folded conformation.
Furthermore, computational studies, often in conjunction with experimental techniques like NMR and CD spectroscopy, have elucidated the specific torsion angles that are energetically favorable for this residue. In the context of helical peptides, the γ3,3 residue has been reported to adopt torsion angles (φ and ψ) of approximately -120°. researchgate.net This indicates a strong preference for a particular helical conformation. The presence of the gem-dimethyl group is also instrumental in inducing both left- and right-handed helical conformations in chiral nonapeptides, a phenomenon of significant interest in peptide design. researchgate.net
The dynamic behavior of this compound is characterized by an equilibrium between different conformational states. In solution, peptides with this residue can exist in an equilibrium between a major monomeric form, which is non-hydrogen bonded and of lower energy, and a minor dimeric form that is hydrogen-bonded and of higher energy. researchgate.net The solvent environment is also expected to play a critical role in modulating the conformational preferences of the isolated molecule.
The following table summarizes the key conformational parameters observed in studies of peptides containing the 4-amino-3,3-dimethylbutanoic acid residue, which provide a strong indication of the likely dynamic behavior of this compound itself.
| Structural Feature | Observed Conformation/Parameter | Reference |
| Preferred Secondary Structure | Isolated non-helical C12 β-turn mimic | researchgate.net |
| Helical Torsion Angles (φ, ψ) | Approximately -120° for C12 helices | researchgate.net |
| Helical Handedness Induction | Capable of inducing both left- and right-handed helices | researchgate.net |
| Solution Behavior | Equilibrium between monomeric (low energy) and dimeric (high energy) states | researchgate.net |
It is important to note that while these findings from peptide studies are highly informative, the terminal Boc protecting group and the free carboxylic acid in the isolated molecule will introduce additional rotational degrees of freedom and potential for intramolecular hydrogen bonding that could further influence its conformational landscape. Dedicated molecular dynamics simulations on this compound would be invaluable to fully characterize its dynamic structural behavior in various solvent environments.
Applications in Medicinal Chemistry and Chemical Biology
Role as Chiral Building Blocks in Complex Molecule Synthesis
In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates for the construction of complex target molecules. researchgate.net Boc-4-amino-3,3-dimethyl-butyric acid functions as a versatile chiral building block, particularly in the development of novel therapeutics. chemimpex.com Its ability to act as a chiral auxiliary provides a pathway to enantiomerically enriched products, which is critical for developing pharmaceuticals with precise stereochemical configurations. chemimpex.comnbinno.com The defined stereochemistry of the building block is transferred to the final product, enabling researchers to achieve high levels of stereochemical control in complex synthetic routes. nbinno.com
The presence of the Boc protecting group enhances the compound's stability and solubility, making it suitable for use in peptide synthesis and other complex chemical transformations. chemimpex.comchemimpex.com This allows for its incorporation into larger molecules without affecting other functional groups, a crucial aspect in the multi-step synthesis of pharmaceuticals and other bioactive compounds. chemimpex.com
Design and Engineering of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govmdpi.com The inclusion of conformationally constrained non-proteinogenic amino acids is a key strategy in peptidomimetic design. upc.edu this compound is a prime example of such a constrained building block, used to exert control over the three-dimensional structure of peptide analogs. researchgate.net
The conformational rigidity of 4-amino-3,3-dimethyl-butyric acid is instrumental in inducing and stabilizing specific secondary structures within a peptide chain. The tendency of geminally disubstituted residues to adopt gauche conformations around the point of substitution makes them well-suited for inclusion in helical structures. nih.gov
Studies on hybrid peptides containing this residue have demonstrated its ability to promote the formation of helices. nih.govnih.gov Furthermore, the specific placement of the 3,3-dimethyl substitution has been shown to successfully generate isolated non-helical C12 β-turn mimic structures, a common motif in bioactive peptides. researchgate.net Interestingly, when placed at the C-terminus of a peptide, this residue can also exhibit a pronounced helix-terminating property, a feature that has been explored to design specific structural motifs like the Schellman loop. nih.govresearchgate.net
One of the most remarkable applications of 4-amino-3,3-dimethyl-butanoic acid (Adb) is in the study of foldamers, which are synthetic oligomers that mimic the ability of proteins to fold into well-defined three-dimensional structures. Research has revealed a rare phenomenon of ambidexterity in α,γ-hybrid peptide foldamers composed of achiral α-aminoisobutyric acid (Aib) and Adb. nih.govnih.gov These single peptide molecules can exhibit a co-existence of both left- and right-handed helical conformations. nih.govresearchgate.net
In these structures, the centrally located achiral Adb residue can adopt conformations corresponding to both helical senses and can induce its handedness on the neighboring residues, leading to the observation of both left- and right-handed helices within the same peptide population. nih.gov This represents a molecular-level example of tendril perversion, where a structure shows opposite chirality in different regions. nih.gov
Table 1: Research Findings on Ambidextrous α,γ-Hybrid Peptides
| Finding | Description | Significance |
|---|---|---|
| Co-existence of Helices | Observation of both left- and right-handed helical conformations within a single molecule of an α,γ-hybrid peptide composed of achiral Aib and 4-amino-3,3-dimethylbutanoic acid (Adb). nih.govresearchgate.net | Demonstrates a rare case of molecular ambidexterity in synthetic foldamers. nih.gov |
| Induction of Handedness | The achiral Adb residue is capable of adopting both left- and right-handed helical conformations, inducing its handedness on adjacent residues. nih.gov | Provides a mechanism for controlling the helical screw sense in hybrid peptides. |
| Helix Termination | The C-terminal Adb residue exhibits a pronounced helix-terminating behavior. nih.gov | Enables the rational design of specific structural motifs, such as helix-Schellman loop mimetics. nih.gov |
A primary goal of peptidomimetic chemistry is to create analogs of bioactive peptides that retain or exceed the parent molecule's activity while having improved therapeutic profiles. This compound is employed in the synthesis of peptide analogs and isosteres, which are molecules or groups that have similar physical or chemical properties. chemimpex.comekb.eg By replacing a native amino acid with this conformationally rigid building block, researchers can design bioactive molecules with potentially improved pharmacological properties, such as enhanced receptor affinity or increased resistance to proteolytic enzymes. chemimpex.comupc.edu This strategy is a key part of modern drug development, aiming to convert promising peptide leads into viable therapeutic agents. chemimpex.com
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new drug leads. The "building block" nature of this compound makes it highly suitable for this approach. chemimpex.comnih.gov
As a protected amino acid, it can be systematically and repetitively coupled to other building blocks on a solid support or in solution to generate large libraries of peptidomimetics. chemimpex.comnih.gov The unique structural constraints imparted by the gem-dimethyl group introduce conformational diversity into the library, increasing the probability of identifying compounds that can interact effectively with biological targets. chemimpex.comnih.gov This high-throughput approach accelerates the discovery process for new therapeutic agents targeting a wide range of diseases. chemimpex.com
Table of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | |
| 4-amino-3,3-dimethylbutanoic acid | Adb |
| α-aminoisobutyric acid | Aib |
Contribution to Enzyme Inhibitor Design and Development
This compound serves as a valuable building block in the design and synthesis of enzyme inhibitors, a critical area of medicinal chemistry. Its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group and the gem-dimethyl substitution on the carbon backbone, contribute to its utility in creating potent and selective inhibitors for various enzymatic targets.
Rational Design of Protease Inhibitors
The rational design of protease inhibitors often involves the creation of peptidomimetics, compounds that mimic the structure of natural peptide substrates but are resistant to enzymatic cleavage. This compound is a useful component in this process. The gem-dimethyl group at the C-3 position provides steric hindrance, which can influence the binding affinity and selectivity of the inhibitor for the target protease's active site. This structural feature can also enhance the metabolic stability of the resulting inhibitor by shielding adjacent peptide bonds from degradation by peptidases.
In the design of peptidomimetic inhibitors, this amino acid can be incorporated to replace natural amino acid residues, thereby introducing conformational constraints and altering the pharmacokinetic properties of the molecule. The Boc protecting group facilitates its use in standard solid-phase or solution-phase peptide synthesis, allowing for its precise placement within a larger inhibitor scaffold.
While specific examples detailing the use of this compound in the rational design of protease inhibitors are not extensively documented in the public domain, its structural characteristics align with the principles of creating effective and stable enzyme inhibitors. The strategic placement of the gem-dimethyl group can lead to improved interactions with the hydrophobic pockets of a protease's active site, contributing to higher potency.
Scaffolding for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism, making it a key target for the treatment of type 2 diabetes. oatext.com DPP-IV inhibitors, also known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. oatext.com
Below is a representative table of marketed DPP-IV inhibitors, some of which are derived from related β-amino acid structures.
| DPP-IV Inhibitor | Chemical Scaffold Feature | Reported IC₅₀ |
| Sitagliptin | β-amino acid derivative | 18 nM oatext.com |
| Vildagliptin | Proline derivative | - |
| Saxagliptin | Proline derivative | - |
| Alogliptin | Pyrimidinedione derivative | - |
| Linagliptin | Xanthine derivative | - |
Function as Molecular Scaffolds and Conformational Restraints
The incorporation of this compound into peptide chains serves to introduce significant conformational restraints. The gem-dimethyl group at the C-3 position restricts the rotational freedom around the adjacent single bonds, influencing the local and global conformation of the peptide. This pre-organization of the peptide backbone can lead to a more defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets.
By reducing the conformational flexibility of a peptide, the entropic penalty of binding to a receptor or enzyme is lowered, which can result in enhanced biological activity. Furthermore, the induced conformational bias can be exploited to favor a specific bioactive conformation, leading to improved selectivity for the target receptor subtype.
The use of conformationally constrained amino acids like 4-amino-3,3-dimethylbutanoic acid is a well-established strategy in peptidomimetic drug design. nih.govnih.gov These modified amino acids can help to stabilize secondary structures such as β-turns or helical motifs, which are often involved in molecular recognition events. While specific conformational analyses of peptides containing this compound are not widely published, the principles of conformational constraint imparted by gem-disubstitution are well-understood in medicinal chemistry.
The table below summarizes the general effects of incorporating conformationally constrained amino acids into peptide scaffolds.
| Structural Modification | Effect on Peptide Conformation | Potential Biological Outcome |
| Gem-dimethyl substitution | Restricted bond rotation, localized rigidity | Increased binding affinity, enhanced selectivity, improved metabolic stability |
| Cyclization | Global conformational constraint | Higher receptor affinity and selectivity, prolonged duration of action |
| Incorporation of D-amino acids | Altered backbone geometry, potential for novel secondary structures | Increased resistance to proteolysis, altered receptor binding profile |
Advanced Analytical Methodologies and Derivatization Strategies
Chemical Derivatization Techniques for Enhanced Analytical Detection and Separation
Due to the absence of a strong chromophore or fluorophore in its native structure, "Boc-4-amino-3,3-dimethyl-butyric acid" is often chemically modified to enhance its detection in various analytical methods. This process, known as derivatization, involves reacting the amino or carboxyl group of the molecule with a reagent that introduces a detectable tag.
For High-Performance Liquid Chromatography (HPLC) analysis, pre-column derivatization is a common strategy. shimadzu.co.kr Reagents that react with the primary amine can be employed after the removal of the Boc protecting group, or reagents targeting the carboxylic acid can be used. Common derivatizing agents for amino acids that can be adapted for this compound include:
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. jasco-global.com
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): This reagent reacts with amines to produce derivatives that are highly fluorescent and also possess strong UV absorbance, offering flexibility in detection methods.
Dansyl Chloride: Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts.
Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with the amino group to form a phenylthiocarbamoyl (PTC) derivative, which can be detected by UV absorbance.
For Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility of the compound. sigmaaldrich.com This typically involves the conversion of the polar carboxyl and amino groups into less polar, more volatile esters and amides or silyl (B83357) ethers. Common derivatization approaches for GC include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com
Acylation and Esterification: A two-step process where the carboxyl group is first esterified (e.g., with methanolic HCl), followed by acylation of the amino group with reagents like trifluoroacetic anhydride (B1165640) (TFAA).
Chloroformate Derivatization: Alkyl chloroformates, such as ethyl chloroformate or heptafluorobutyl chloroformate, react with both the amino and carboxyl groups in an aqueous medium to form volatile derivatives. researchgate.netresearchgate.net
| Analytical Method | Derivatization Reagent | Target Functional Group | Detection Principle |
|---|---|---|---|
| HPLC | o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence |
| HPLC | 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Amine | Fluorescence/UV Absorbance |
| GC | MTBSTFA | Carboxyl and Amine | Mass Spectrometry |
| GC | Alkyl Chloroformates | Carboxyl and Amine | Mass Spectrometry |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are fundamental for assessing the purity of "this compound" and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of Boc-protected amino acids. rsc.orgresearchgate.net
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly employed for purity determination. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is often performed using a UV detector at a low wavelength (around 200-210 nm) to detect the carbamate (B1207046) and carboxyl groups, although sensitivity can be limited. shimadzu.co.kr For higher sensitivity, a derivatization agent can be used as described in the previous section. Chiral HPLC methods using chiral stationary phases (CSPs) like those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin (B1679390) A) or polysaccharides can be used to determine the enantiomeric purity of chiral analogues. sigmaaldrich.com
Isolation: Preparative HPLC is a powerful technique for the purification of "this compound" on a larger scale. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle greater sample loads. nih.gov The collected fractions containing the pure compound can then be concentrated to yield the final product.
Gas Chromatography (GC) , coupled with a mass spectrometer (MS), is another powerful tool for the analysis of this compound, provided that it is first derivatized to increase its volatility. sigmaaldrich.com
Purity Assessment: After derivatization (e.g., silylation or esterification/acylation), the resulting volatile compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The high resolution of capillary GC allows for the separation of closely related impurities. The mass spectrometer provides structural information, aiding in the identification of any impurities present. Chiral GC columns can be used to separate enantiomers of derivatized chiral analogues.
| Technique | Purpose | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection |
|---|---|---|---|---|
| RP-HPLC | Purity Assessment | C18 | Acetonitrile/Water with Buffer | UV (210 nm) |
| Preparative HPLC | Isolation/Purification | C18 | Acetonitrile/Water | UV |
| GC-MS | Purity Assessment (after derivatization) | DB-5ms | Helium | Mass Spectrometry |
| Chiral HPLC | Enantiomeric Purity | CHIROBIOTIC T | Polar Organic or Reversed Phase | UV |
Spectrophotometric and Spectrofluorimetric Analysis of Analogues
Spectrophotometry and spectrofluorimetry are analytical techniques that measure the absorption and emission of light by a substance, respectively. As "this compound" and its close analogues lack significant intrinsic UV-Vis absorption or fluorescence, direct analysis by these methods is challenging. wiley.com Therefore, analysis of these compounds using these techniques is almost exclusively performed after derivatization with a chromophoric or fluorophoric tag.
Spectrophotometric Analysis: After derivatization with a chromophoric reagent, the concentration of the resulting derivative can be determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer. For example, derivatization with PITC yields a derivative that can be quantified by its UV absorbance. The choice of derivatizing agent will determine the wavelength of maximum absorbance and the sensitivity of the method.
Spectrofluorimetric Analysis: This technique offers higher sensitivity compared to spectrophotometry. Derivatization of analogues of "this compound" with a fluorophoric reagent allows for their quantification at very low concentrations. For instance, derivatization with OPA or FMOC-Cl produces highly fluorescent products. The intensity of the emitted fluorescence, at a specific emission wavelength after excitation at an appropriate wavelength, is proportional to the concentration of the analyte. The synthesis of novel fluorescent amino acid analogues, for example by incorporating a fluorescent moiety like benzocoumarin, can also enable their analysis by spectrofluorimetry. ekb.eg
The selection of the derivatization reagent and the analytical technique depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Technique | Requirement | Derivatizing Agent Example | Principle |
|---|---|---|---|
| Spectrophotometry | Chromophoric Tag | Phenylisothiocyanate (PITC) | Measurement of UV-Vis light absorption |
| Spectrofluorimetry | Fluorophoric Tag | o-Phthalaldehyde (OPA) | Measurement of emitted light after excitation |
| Spectrofluorimetry | Fluorophoric Tag | 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Measurement of emitted light after excitation |
Emerging Research Directions and Future Perspectives
Exploration of Metabolic Pathways for Dimethylated Butyric Acid Derivatives
While the specific metabolic fate of Boc-4-amino-3,3-dimethyl-butyric acid is not yet fully elucidated, research on structurally related dimethylated butyric acid derivatives provides valuable insights into its potential biotransformation. The gem-dimethyl substitution is known to influence metabolic pathways, often rendering molecules more resistant to standard enzymatic degradation.
Recent studies on 3,3-dimethyl-1-butanol (DMB), a structural analogue, have mapped a metabolic pathway within host tissues. DMB is first metabolized to its corresponding fatty acid, 3,3-dimethylbutyric acid (DMBut), which is then further converted into its acylcarnitine conjugate, 3,3-dimethylbutyrylcarnitine (DMBC) nih.gov. This suggests a plausible pathway for the de-aminated and de-Boc-protected core of the title compound.
Furthermore, investigations into the metabolism of drugs containing a gem-dimethylbutyryl moiety, such as simvastatin, have revealed several key biotransformation routes. The 2,2-dimethylbutyryl portion of simvastatin undergoes hydrolysis to yield 2,2-dimethylbutyric acid. nih.gov. This acid is then subject to further metabolism, including hydroxylation to form 2,2-dimethyl-3-hydroxybutyric acid, and conjugation with glycine or glucuronic acid nih.gov. These findings suggest that hydrolysis, oxidation (hydroxylation), and conjugation are primary metabolic routes for this class of compounds.
These metabolic pathways are crucial for understanding the pharmacokinetics and potential biological activity of any therapeutic agent derived from this compound. Future research is expected to focus on in vivo and in vitro studies to map the specific enzymatic processes responsible for its breakdown and clearance.
| Parent Compound Moiety | Metabolic Reaction | Identified Metabolite | Reference |
|---|---|---|---|
| 3,3-Dimethylbutyl | Oxidation | 3,3-Dimethylbutyric acid (DMBut) | nih.govnih.gov |
| 3,3-Dimethylbutyl | Acyl-conjugation | 3,3-Dimethylbutyrylcarnitine (DMBC) | nih.gov |
| 2,2-Dimethylbutyryl | Hydrolysis | 2,2-Dimethylbutyric acid | nih.gov |
| 2,2-Dimethylbutyryl | Hydroxylation | 2,2-Dimethyl-3-hydroxybutyric acid | nih.gov |
| 2,2-Dimethylbutyryl | Conjugation | Glycine conjugate | nih.gov |
| 2,2-Dimethylbutyryl | Conjugation | Glucuronide conjugate | nih.gov |
Development of Novel Conjugates and Advanced Materials Based on the Compound
This compound serves as a versatile building block for the synthesis of novel conjugates and advanced materials, primarily due to its bifunctional nature (a protected amine and a carboxylic acid) and the conformational constraints imposed by the gem-dimethyl group. chemimpex.com.
Novel Conjugates: The conjugation of molecules with amino acids is a widely used strategy to improve the pharmacological properties of natural compounds and drugs. Amino acids can enhance solubility, facilitate transport across biological membranes, and alter bioactivity nih.gov. This compound is an attractive candidate for such conjugation strategies. Its carboxylic acid handle allows for the formation of amide or ester linkages with therapeutic agents, while the Boc-protected amine can be deprotected for further functionalization. The bulky dimethyl group can act as a "pharmacological shield," sterically hindering enzymatic degradation of the conjugate and potentially prolonging its half-life in vivo.
Advanced Materials: In polymer chemistry, the incorporation of non-proteinogenic amino acids into polymer backbones is a key strategy for developing advanced materials with tailored properties. Synthetic poly(amino acid)s are being investigated for biomedical applications like drug delivery due to their biocompatibility and biodegradability mdpi.com. The inclusion of 4-amino-3,3-dimethyl-butyric acid (after deprotection) into polyamide or polyester chains could lead to materials with unique physical characteristics. The gem-dimethyl group would disrupt chain packing, likely leading to polymers with increased amorphous character, lower glass transition temperatures, and enhanced solubility in organic solvents compared to their non-substituted counterparts. These properties could be advantageous for creating novel drug delivery systems, hydrogels, or specialty plastics guidechem.com.
| Application Area | Potential Role of this compound | Key Structural Feature | Anticipated Benefit |
|---|---|---|---|
| Drug Conjugates | Linker between a drug and a targeting moiety. | gem-Dimethyl Group | Increased metabolic stability and steric shielding. |
| Peptidomimetics | Building block to create non-natural peptide analogues. | Constrained Backbone | Enhanced receptor selectivity and oral bioavailability. |
| Advanced Polymers | Monomer unit in polyamides or polyesters. | Bulky Side Group | Modified physical properties (e.g., solubility, thermal stability). |
| Drug Delivery Systems | Component of biodegradable polymer matrices. | Biocompatible Backbone | Controlled release of encapsulated therapeutic agents. |
Mechanistic Investigations of Molecular Recognition and Biological Interactions
The precise way a molecule interacts with its biological target is fundamental to its function. Research into the mechanistic details of molecular recognition involving this compound is an active area of interest, focusing on how its distinct structural components dictate its binding properties.
The biological activity of peptides and small molecules is often dictated by their three-dimensional conformation nih.govmdpi.com. The incorporation of a gem-dimethyl group, as seen in this compound, has a profound effect on molecular conformation. This substitution restricts the rotational freedom around the adjacent carbon-carbon bonds, effectively "locking" the backbone into a more defined set of conformations. This pre-organization can reduce the entropic penalty of binding to a biological receptor, potentially leading to higher affinity and selectivity. Gas-phase studies on related gem-dimethyl substituted amino acids have shown that these substitutions significantly increase proton affinity, which can influence non-covalent interactions nsf.gov.
When incorporated into a peptide chain, the 4-amino-3,3-dimethylbutanoic acid residue can induce specific secondary structures, such as turns or helices, that would not be favored otherwise researchgate.net. The Boc-protecting group adds a significant hydrophobic character to the molecule, which can facilitate membrane passage or promote interactions with hydrophobic pockets in target proteins. The terminal carboxylic acid and the backbone amine (upon deprotection) provide sites for crucial hydrogen bonding interactions with receptors.
Future mechanistic studies will likely employ a combination of X-ray crystallography, NMR spectroscopy, and computational modeling to understand how this compound and peptides derived from it adopt specific conformations and interact with biological targets at an atomic level. These investigations are essential for the rational design of new therapeutic agents based on this unique chemical scaffold.
| Structural Feature | Role in Molecular Recognition | Expected Consequence |
|---|---|---|
| gem-Dimethyl Group | Induces conformational rigidity; provides steric bulk. | Pre-organizes the molecule for binding, enhances binding affinity, and influences selectivity. |
| Boc-Protecting Group | Adds hydrophobicity and steric hindrance. | Promotes interaction with nonpolar binding sites; can improve membrane permeability. |
| γ-Amino Acid Backbone | Allows for the formation of different secondary structures compared to α-amino acids. | Enables the design of novel peptidomimetics with unique folding patterns. |
| Carboxylic Acid | Acts as a hydrogen bond donor and acceptor; can form salt bridges. | Provides key anchoring points for binding to biological targets. |
Q & A
Q. What are the key synthetic routes for Boc-4-amino-3,3-dimethyl-butyric acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves introducing the tert-butyloxycarbonyl (Boc) protecting group to the amino moiety of 4-amino-3,3-dimethyl-butyric acid. Common methods include:
- Carbamate formation : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DMF, often with catalysts such as DMAP (4-dimethylaminopyridine) .
- Optimization factors : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of Boc anhydride to substrate significantly impact yield and purity. For example, excess Boc anhydride (1.2–1.5 eq.) ensures complete protection, while lower temperatures minimize side reactions . Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity .
Q. What analytical techniques are most effective for characterizing Boc-protected amino acids like this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc group’s presence (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and the integrity of the dimethyl-butyric backbone .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (210–254 nm) assesses purity and enantiomeric excess, particularly when chiral columns are used .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁NO₄: expected m/z ~232.15) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
The Boc group is stable under mildly acidic to neutral conditions but hydrolyzes in strong acids (e.g., TFA) or prolonged exposure to bases. Key stability protocols include:
- Storage : –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent moisture-induced degradation .
- Handling : Avoid temperatures >40°C during synthesis to prevent Boc cleavage. Stability assays using accelerated degradation studies (e.g., 1M HCl or NaOH at 25°C) coupled with HPLC monitoring are recommended to establish shelf-life .
Advanced Research Questions
Q. How can researchers optimize the purification of this compound to achieve high enantiomeric excess?
Enantiomeric purity is critical for applications in asymmetric synthesis. Strategies include:
- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or enzymatic resolution with lipases to separate enantiomers .
- Dynamic Kinetic Resolution (DKR) : Employ palladium or ruthenium catalysts to racemize undesired enantiomers during coupling reactions, achieving >99% ee .
- Supercritical Fluid Chromatography (SFC) : CO₂-based mobile phases with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers efficiently .
Q. In peptide synthesis, what strategies mitigate premature deprotection of the Boc group in this compound?
Premature deprotection occurs under acidic conditions or via nucleophilic attack. Mitigation approaches:
- Coupling Agents : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce racemization and side reactions during peptide bond formation .
- Stepwise Monitoring : Real-time FTIR or LC-MS tracks Boc integrity during solid-phase synthesis. If deprotection is detected, adjust reaction pH to neutral and switch to milder acids (e.g., 10% citric acid) .
Q. How can contradictory reports on the reactivity of this compound in nucleophilic substitutions be resolved?
Discrepancies may arise from steric hindrance due to the 3,3-dimethyl group or solvent effects. Resolution methods:
- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) using substrates like benzyl bromide. Steric maps derived from DFT calculations can predict reactivity .
- Isotopic Labeling : ¹³C-labeled Boc groups help track cleavage pathways via NMR, distinguishing between acid-catalyzed hydrolysis vs. nucleophilic displacement .
Q. What role does the tert-butyloxycarbonyl (Boc) group play in modifying the physicochemical properties of 4-amino-3,3-dimethyl-butyric acid for drug delivery systems?
The Boc group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted prodrugs. Methodological insights:
- LogP Analysis : Measure partition coefficients (octanol/water) before and after Boc protection to quantify hydrophobicity changes .
- Pro-drug Activation : Design pH-sensitive linkers (e.g., hydrazones) that release the active amine in acidic tumor microenvironments. In vitro assays using HeLa cells validate controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
